Cas no 857594-84-4 (4-Bromo-2-phenoxyaniline)

4-Bromo-2-phenoxyaniline is a brominated aromatic amine derivative with a phenoxy substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both bromine and aniline functional groups, enables selective reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The compound’s stability and well-defined reactivity profile make it valuable for the development of agrochemicals, dyes, and bioactive molecules. High-purity grades ensure consistent performance in demanding applications. Proper handling is advised due to potential sensitivity to light and air, requiring storage under inert conditions.
4-Bromo-2-phenoxyaniline structure
4-Bromo-2-phenoxyaniline structure
Product Name:4-Bromo-2-phenoxyaniline
CAS No:857594-84-4
MF:C12H10BrNO
MW:264.1179022789
CID:1093089
PubChem ID:19591942
Update Time:2025-05-27

4-Bromo-2-phenoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-phenoxyaniline
    • 857594-84-4
    • SCHEMBL7405866
    • A1-05569
    • MCMXSPISHJCEKM-UHFFFAOYSA-N
    • CS-0366762
    • AKOS014677447
    • 4-bromo-2-(phenoxy)aniline
    • Inchi: 1S/C12H10BrNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
    • InChI Key: MCMXSPISHJCEKM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 262.99458g/mol
  • Monoisotopic Mass: 262.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 35.2Ų

4-Bromo-2-phenoxyaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019145262-5g
4-Bromo-2-phenoxyaniline
857594-84-4 95%
5g
$884.40 2023-08-31
Alichem
A019145262-10g
4-Bromo-2-phenoxyaniline
857594-84-4 95%
10g
$1230.12 2023-08-31
Alichem
A019145262-25g
4-Bromo-2-phenoxyaniline
857594-84-4 95%
25g
$2030.10 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437432-1g
4-Bromo-2-phenoxyaniline
857594-84-4 97%
1g
¥2925.00 2024-07-28

Additional information on 4-Bromo-2-phenoxyaniline

Recent Advances in the Study of 4-Bromo-2-phenoxyaniline (CAS: 857594-84-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-2-phenoxyaniline (CAS: 857594-84-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic amine derivative, characterized by a bromine substituent and a phenoxy group, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-2-phenoxyaniline in the synthesis of kinase inhibitors targeting aberrant signaling pathways in cancer. The researchers utilized this compound as a key intermediate to develop a series of potent and selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. The study reported improved pharmacokinetic properties and reduced off-target effects compared to previous generations of inhibitors, highlighting the compound's potential in precision medicine approaches.

In antimicrobial research, a team from the European Journal of Medicinal Chemistry (2024) investigated derivatives of 4-Bromo-2-phenoxyaniline as potential agents against drug-resistant bacterial strains. The study revealed that structural modifications of this core scaffold yielded compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. The most promising candidate demonstrated a minimum inhibitory concentration (MIC) of 2 μg/mL against these pathogens while showing low cytotoxicity in mammalian cell lines.

Recent advances in synthetic methodology have also expanded the applications of 4-Bromo-2-phenoxyaniline. A Nature Communications paper (2023) described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of this compound at room temperature, significantly improving yield and reducing byproduct formation compared to traditional methods. This technological breakthrough has facilitated the creation of diverse molecular libraries for high-throughput screening in drug discovery programs.

From a safety and toxicology perspective, new data from regulatory studies (2024) have provided important insights into the compound's pharmacological profile. While 4-Bromo-2-phenoxyaniline itself shows moderate acute toxicity (LD50 = 320 mg/kg in rats), its derivatives exhibit varying safety profiles depending on their specific modifications. These findings underscore the importance of careful structural optimization when developing this scaffold into potential drug candidates.

Looking forward, the unique chemical properties of 4-Bromo-2-phenoxyaniline continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation and its use in the development of fluorescent probes for cellular imaging. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in the next generation of pharmaceutical development.

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